molecular formula C10H10N2O B8737491 1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

Cat. No.: B8737491
M. Wt: 174.20 g/mol
InChI Key: KEHXBISWXRCSIL-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-6-ylpropan-2-one

InChI

InChI=1S/C10H10N2O/c1-8(13)6-9-2-3-10-11-4-5-12(10)7-9/h2-5,7H,6H2,1H3

InChI Key

KEHXBISWXRCSIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CN2C=CN=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a solution of 12.3 g of conc. hydrochloric acid, 45 ml of water and 45 ml of methanol was dissolved 20 g of 6-isobutenylimidazo[1,2-a]pyridine. The solution was cooled to -5° C. Ozone was introduced to the solution at -5° to 0° C. for 4 hours. The endpoint of the reaction was confirmed by thin layer chromatography. After completion of the reaction, a solution of 30.6 g of sodium sulfite in 160 ml of water was dropwise added under cooling at such a rate that the temperature did not exceed 20° C. Next, 22 g of sodium bicarbonate and an appropriate amount of salt were added as solids and the mixture was extracted with chloroform. The chloroform extract was washed twice with a saturated saline solution. After drying over magnesium sulfate, chloroform was removed by distillation under reduced pressure. The residue was purified by distillation under reduced pressure to obtain 14.2 g (70.5%) of 1 -(imidazo[1,2-a]pyridin-6-yl)-2-propanone.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
6-isobutenylimidazo[1,2-a]pyridine
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
12.3 g
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 25 ml of water and 25 ml of EtOH, 1.14 g of 6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine was heated to 80° C. together with 100 mg of ferrous chloride. With stirring, 2.5 ml of conc. hydrochloric acid was added at a refluxing rate and the mixture was stirred for 1 hour. Upon heating, insoluble matter was removed by filtration. After the insoluble matter was thoroughly washed with ethanol, the solvent was removed by distillation under reduced pressure. An aqueous sodium bicarbonate solution was added to the residue and the mixture was extracted with chloroform. After washing with water and drying over magnesium sulfate, chloroform was removed by distillation under reduced pressure. The residue was purified by column chromatography to obtain 500 mg of 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
6-(2-nitro-1-propenyl)imidazo[1,2-a]pyridine
Quantity
1.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous chloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Name
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reactant
Reaction Step One
Name
CC(=Cc1ccc2nccn2c1)[N+](=O)[O-]
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